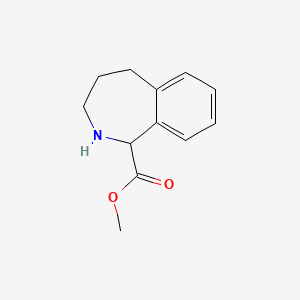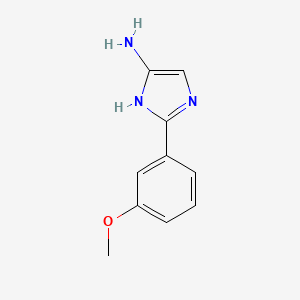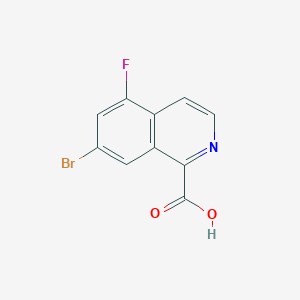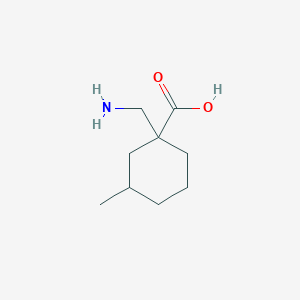![molecular formula C14H21NO2 B13195178 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily produced for research purposes and is not widely manufactured on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .
Applications De Recherche Scientifique
3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{2-Amino-1-[1-(hydroxymethyl)cyclohexyl]ethyl}phenol: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Uniqueness
The uniqueness of 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol lies in its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
3-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]phenol |
InChI |
InChI=1S/C14H21NO2/c15-9-13(11-4-3-5-12(17)8-11)14(10-16)6-1-2-7-14/h3-5,8,13,16-17H,1-2,6-7,9-10,15H2 |
Clé InChI |
ZPZSPODDKJBBFK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)


![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)




![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
